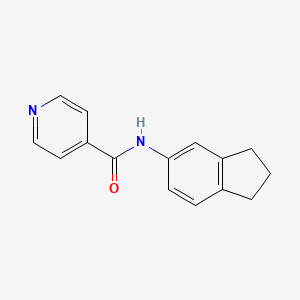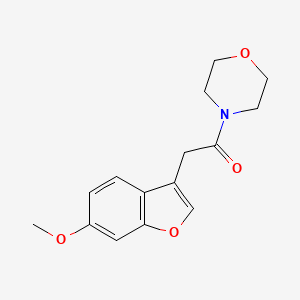
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DTMM is a synthetic compound that was first synthesized in 2011 by a group of researchers led by Dr. Xing-Jie Liang at the Chinese Academy of Sciences.
作用機序
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes that are essential for cancer cell survival. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. In addition to its anticancer properties, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory and antioxidant effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been found to improve glucose metabolism in diabetic mice.
実験室実験の利点と制限
One of the main advantages of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone a promising candidate for the development of cancer therapies. However, one of the limitations of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone-based cancer therapies that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3,5-dimethyl-4-amino-1,2-oxazole with 2-chloro-N-(4-morpholinyl) acetamide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sulfur to form the final product, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone.
科学的研究の応用
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various applications in scientific research. One of the most significant applications of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is in the field of cancer research. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-9(8(2)14-11-7)10(13)12-3-5-15-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVKTIQFPZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)




![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)